2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Overview
Description
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure substituted with a 4-ethoxyphenyl group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Scientific Research Applications
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Safety and Hazards
While specific safety and hazards information for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, have been shown to target essential, conserved cellular processes .
Mode of Action
Related imidazo[1,2-a]pyridines have been shown to cause reactive oxygen species (ros)-induced oxidative damage . This suggests that our compound might interact with its targets to induce oxidative stress, leading to cellular damage.
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can affect mitochondrial functions and cause nuclear dna damage . This implies that our compound might interfere with energy production and genetic material in cells, affecting various downstream processes.
Result of Action
Related imidazo[1,2-a]pyridines have been shown to inhibit the growth of certain organisms in a dose-dependent manner . This suggests that our compound might have similar inhibitory effects.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been found to have potent anticancer activity . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some imidazo[1,2-a]pyridine derivatives have been found to have long-lasting inhibitory effects on certain parasites in vitro .
Dosage Effects in Animal Models
The effects of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine at different dosages in animal models have not been reported. Some imidazo[1,2-a]pyridine derivatives have shown potent activity against certain parasites in vitro .
Metabolic Pathways
Imidazo[1,2-a]pyridines can be synthesized through various strategies, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Transport and Distribution
Some imidazo[1,2-a]pyridine derivatives have been found to have potent activity against certain parasites, suggesting that they can be transported into cells and exert their effects .
Subcellular Localization
Some imidazo[1,2-a]pyridine derivatives have been found to have potent activity against certain parasites, suggesting that they can localize to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-ethoxybenzaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled reaction environments to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine.
Uniqueness
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets compared to other derivatives .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-18-13-8-6-12(7-9-13)14-11-17-10-4-3-5-15(17)16-14/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAXYFPYNGSSKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323639 | |
Record name | 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796321 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202202-62-8 | |
Record name | 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.